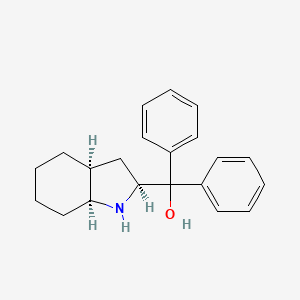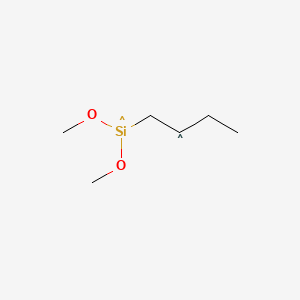
6-HYDROXY-3-MÉTHYLINDAZOLE
Vue d'ensemble
Description
6-HYDROXY-3-METHYLINDAZOLE is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of 6-HYDROXY-3-METHYLINDAZOLE consists of a benzene ring fused with a pyrazole ring, with a hydroxyl group at the 6th position and a methyl group at the 3rd position.
Applications De Recherche Scientifique
6-HYDROXY-3-METHYLINDAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Mécanisme D'action
Mode of Action
It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . .
Biochemical Pathways
Indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease
Result of Action
Given the medicinal applications of similar indazole-containing compounds, it is possible that 6-Hydroxy-3-methylindazole may have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . .
Analyse Biochimique
Biochemical Properties
3-Methyl-1H-indazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including 3-Methyl-1H-indazol-6-ol, have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammatory processes . These interactions are primarily through binding to the active sites of these enzymes, thereby inhibiting their activity and reducing inflammation.
Cellular Effects
3-Methyl-1H-indazol-6-ol exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Additionally, 3-Methyl-1H-indazol-6-ol can affect gene expression by interacting with transcription factors and altering the transcription of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of 3-Methyl-1H-indazol-6-ol involves its interaction with various biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, 3-Methyl-1H-indazol-6-ol has been shown to inhibit COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and influencing the transcription of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1H-indazol-6-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1H-indazol-6-ol is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to 3-Methyl-1H-indazol-6-ol in in vitro and in vivo studies has shown that it can cause sustained inhibition of inflammatory pathways and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-indazol-6-ol vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
3-Methyl-1H-indazol-6-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for the compound’s clearance and its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 3-Methyl-1H-indazol-6-ol within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, 3-Methyl-1H-indazol-6-ol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Methyl-1H-indazol-6-ol is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 3-Methyl-1H-indazol-6-ol can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can be found in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-3-METHYLINDAZOLE can be achieved through several methods:
Transition Metal Catalyzed Reactions: One common method involves the use of copper (II) acetate as a catalyst.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines.
Industrial Production Methods
Industrial production of 6-HYDROXY-3-METHYLINDAZOLE often employs metal-catalyzed synthesis due to its efficiency and high yield. The use of copper (II) acetate as a catalyst is particularly favored in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-HYDROXY-3-METHYLINDAZOLE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methyl group at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can have different biological activities and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-indazole-4-acetic acid
- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Uniqueness
6-HYDROXY-3-METHYLINDAZOLE is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike other indazole derivatives, the presence of both a hydroxyl group and a methyl group in its structure allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
3-methyl-2H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7-3-2-6(11)4-8(7)10-9-5/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNPPQUZRFSUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627404 | |
| Record name | 3-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201286-99-9 | |
| Record name | 3-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium](/img/structure/B1493546.png)






![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)

![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)


